molecular formula C9H12BrN3Zn B14875412 (2-(Piperidin-1-yl)pyrimidin-5-yl)Zinc bromide

(2-(Piperidin-1-yl)pyrimidin-5-yl)Zinc bromide

Cat. No.: B14875412
M. Wt: 307.5 g/mol
InChI Key: VTYHFJRQSMSQHQ-UHFFFAOYSA-M
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Description

(2-(Piperidin-1-yl)pyrimidin-5-yl)zinc bromide, 0.25 M in tetrahydrofuran, is an organozinc compound used in various chemical reactions, particularly in organic synthesis. This compound is a solution of this compound in tetrahydrofuran, a common solvent in organic chemistry. The presence of the piperidine and pyrimidine rings in its structure makes it a versatile reagent in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(Piperidin-1-yl)pyrimidin-5-yl)zinc bromide typically involves the reaction of (2-(Piperidin-1-yl)pyrimidin-5-yl)magnesium bromide with zinc bromide in tetrahydrofuran. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the oxidation of the organozinc compound. The reaction conditions include maintaining a low temperature to control the reactivity of the organometallic reagents.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactions using similar methods as in the laboratory. The process is optimized for yield and purity, often involving continuous flow reactors to ensure consistent production. The use of high-purity reagents and solvents is crucial to avoid contamination and ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(2-(Piperidin-1-yl)pyrimidin-5-yl)zinc bromide undergoes various types of reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc bromide moiety is replaced by other nucleophiles.

    Coupling Reactions: It is commonly used in cross-coupling reactions, such as the Negishi coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Negishi Coupling: This reaction involves the use of palladium or nickel catalysts and is carried out under an inert atmosphere. The reaction typically requires a base, such as triethylamine, to facilitate the coupling process.

    Substitution Reactions: These reactions often require polar aprotic solvents and may involve the use of other organometallic reagents or halides.

Major Products Formed

The major products formed from reactions involving this compound are typically complex organic molecules with new carbon-carbon bonds. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.

Scientific Research Applications

Chemistry

In chemistry, (2-(Piperidin-1-yl)pyrimidin-5-yl)zinc bromide is used as a reagent in the synthesis of heterocyclic compounds and in the formation of carbon-carbon bonds. It is particularly useful in the development of new synthetic methodologies and in the preparation of complex organic molecules.

Biology and Medicine

In biological and medicinal research, this compound is used to synthesize molecules with potential therapeutic applications. Its ability to form carbon-carbon bonds makes it valuable in the construction of drug candidates and bioactive compounds.

Industry

In the industrial sector, this compound is used in the production of fine chemicals, including pharmaceuticals and agrochemicals. Its role in cross-coupling reactions makes it an essential reagent in the large-scale synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of (2-(Piperidin-1-yl)pyrimidin-5-yl)zinc bromide involves the transfer of the (2-(Piperidin-1-yl)pyrimidin-5-yl) group to a substrate, facilitated by the zinc bromide moiety. In cross-coupling reactions, the compound undergoes oxidative addition to a metal catalyst, followed by transmetalation and reductive elimination steps. The molecular targets and pathways involved depend on the specific reaction and the nature of the substrate.

Comparison with Similar Compounds

Similar Compounds

    (2-(Piperidin-1-yl)pyrimidin-5-yl)magnesium bromide: Similar in structure but uses magnesium instead of zinc.

    (2-(Piperidin-1-yl)pyrimidin-5-yl)boronic acid: Used in Suzuki-Miyaura coupling reactions.

    (2-(Piperidin-1-yl)pyrimidin-5-yl)lithium: Another organometallic reagent with lithium as the metal center.

Uniqueness

(2-(Piperidin-1-yl)pyrimidin-5-yl)zinc bromide is unique due to its specific reactivity and stability in tetrahydrofuran. Its use in Negishi coupling reactions distinguishes it from other similar compounds, making it a valuable reagent in organic synthesis.

Properties

Molecular Formula

C9H12BrN3Zn

Molecular Weight

307.5 g/mol

IUPAC Name

bromozinc(1+);2-piperidin-1-yl-5H-pyrimidin-5-ide

InChI

InChI=1S/C9H12N3.BrH.Zn/c1-2-7-12(8-3-1)9-10-5-4-6-11-9;;/h5-6H,1-3,7-8H2;1H;/q-1;;+2/p-1

InChI Key

VTYHFJRQSMSQHQ-UHFFFAOYSA-M

Canonical SMILES

C1CCN(CC1)C2=NC=[C-]C=N2.[Zn+]Br

Origin of Product

United States

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